molecular formula C17H23BN2O3 B8252423 (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B8252423
M. Wt: 314.2 g/mol
InChI Key: CMWMDQYSBKFNHT-UHFFFAOYSA-N
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Description

(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a complex organic compound that features both an imidazole ring and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the coupling of an imidazole derivative with a boronate ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions involving the boronate ester can produce various aryl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and organic materials .

Biology and Medicine

In biology and medicine, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biological processes. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol apart is its combination of an imidazole ring and a boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-6-12(7-9-13)14(21)15-19-10-11-20(15)5/h6-11,14,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWMDQYSBKFNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=NC=CN3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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